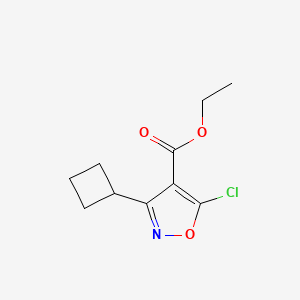

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate

Description

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5, a cyclobutyl group at position 3, and an ethyl ester moiety at position 2. Isoxazole derivatives are widely explored for their biological activities, including antitumor and antimicrobial properties, making this compound a candidate for similar applications .

Properties

IUPAC Name |

ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-2-14-10(13)7-8(6-4-3-5-6)12-15-9(7)11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUVSWBTHACAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2CCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloroacetoacetate with cyclobutanone in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The oxazole ring can be reduced under hydrogenation conditions to form corresponding saturated compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of ethyl 5-azido-3-cyclobutyl-1,2-oxazole-4-carboxylate or ethyl 5-thiocyanato-3-cyclobutyl-1,2-oxazole-4-carboxylate.

Reduction: Formation of ethyl 5-chloro-3-cyclobutyl-1,2-oxazoline-4-carboxylate.

Oxidation: Formation of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials, including organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. The chlorine atom can also play a role in the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique combination of a cyclobutyl group and a chlorine substituent distinguishes it from other isoxazole esters. Key structural analogs and their differences are summarized below:

Key Observations :

Implications for Target Compound :

Physical and Chemical Properties

Predicted or experimental data for analogs provide indirect insights:

Inferences for Target Compound :

- The cyclobutyl group may lower solubility compared to smaller substituents (e.g., methyl).

- Chlorine’s electronegativity could reduce pKa compared to amino or methyl analogs .

Biological Activity

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate is an organic compound with the molecular formula C10H12ClNO3. As a derivative of oxazole, it has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a cyclization reaction. One common method includes the reaction of ethyl 2-chloroacetoacetate with cyclobutanone in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. Reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

The biological activity of this compound is thought to involve interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting microbial growth.

- Receptor Modulation : It may interact with receptors in biological systems, altering their activity through hydrogen bonding and π-π interactions due to the oxazole ring structure.

The presence of the chlorine atom enhances its reactivity and may influence its binding affinity to biological targets .

Antimicrobial Activity

Research indicates that derivatives of oxazole, including this compound, exhibit significant antimicrobial properties. In a study evaluating various oxazole derivatives against bacterial strains such as E. coli, S. aureus, and fungal strains like C. albicans, compounds similar to ethyl 5-chloro-3-cyclobutyl showed promising results .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against E. coli (mm) | Activity Against S. aureus (mm) |

|---|---|---|

| Ethyl 5-chloro-3-cyclobutyl | 20 | 18 |

| Ampicillin | 30 | 27 |

| Clotrimazole | 25 | 22 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, ethyl 5-chloro-3-cyclobutyl has been investigated for its anti-inflammatory potential. Studies have shown that oxazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

Case Studies

- Antibacterial Efficacy : A study by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial potential against E. coli and S. aureus. Ethyl 5-chloro-3-cyclobutyl was among the compounds tested, showing effective inhibition comparable to standard antibiotics like ampicillin .

- Fungal Inhibition : Another investigation assessed the antifungal activity of several oxazole derivatives against C. albicans. The results indicated that compounds similar to ethyl 5-chloro-3-cyclobutyl exhibited significant antifungal properties at concentrations as low as 10 µg/ml .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.